2-Chloro-N-ethylaniline 2-Chloro-N-ethylaniline
Brand Name: Vulcanchem
CAS No.: 13519-74-9
VCID: VC20973961
InChI: InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
SMILES: CCNC1=CC=CC=C1Cl
Molecular Formula: C8H10ClN
Molecular Weight: 155.62 g/mol

2-Chloro-N-ethylaniline

CAS No.: 13519-74-9

Cat. No.: VC20973961

Molecular Formula: C8H10ClN

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-ethylaniline - 13519-74-9

Specification

CAS No. 13519-74-9
Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
IUPAC Name 2-chloro-N-ethylaniline
Standard InChI InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Standard InChI Key OMQUELHMHMORKS-UHFFFAOYSA-N
SMILES CCNC1=CC=CC=C1Cl
Canonical SMILES CCNC1=CC=CC=C1Cl

Introduction

Chemical Properties and Structure

2-Chloro-N-ethylaniline consists of a benzene ring with a chlorine substituent at the ortho position (position 2) and an N-ethylamine group. The compound belongs to the chemical class of substituted anilines, which are characterized by their unique reactivity patterns and applications.

Physical Properties

The physical properties of 2-Chloro-N-ethylaniline are summarized in the following table:

PropertyValue
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
CAS Number13519-74-9
IUPAC Name2-chloro-N-ethylaniline
InChIInChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
InChI KeyOMQUELHMHMORKS-UHFFFAOYSA-N
Canonical SMILESCCNC1=CC=CC=C1Cl
Purity (Commercial)Not less than 97%
The structure features a secondary amine where one hydrogen of the amino group is replaced by an ethyl moiety, while the ortho position of the ring contains a chlorine atom. This specific arrangement contributes to the compound's distinctive chemical behavior .

Structural Characteristics

The presence of both the chlorine atom and the ethyl-substituted amino group creates an interesting electronic distribution within the molecule. The chlorine atom, being electronegative, withdraws electron density from the aromatic ring, while the amino group donates electrons. This electronic interplay influences the compound's reactivity in various chemical transformations.
The compound's structure can be visualized as a modified aniline where:

  • The nitrogen atom bears an ethyl group

  • Position 2 of the benzene ring is substituted with a chlorine atom

  • The remaining positions on the ring contain hydrogen atoms

Synthetic Pathways

2-Chloro-N-ethylaniline can be synthesized through several routes, each with specific advantages depending on the starting materials and desired purity.

Nucleophilic Substitution Route

One common synthetic approach involves nucleophilic substitution reactions. This method typically starts with 2-chloronitrobenzene, which undergoes reaction with ethylamine followed by reduction of the nitro group to yield the desired compound.
The reaction sequence can be represented as:

  • 2-chloronitrobenzene + ethylamine → 2-chloro-N-ethylnitrobenzene

  • 2-chloro-N-ethylnitrobenzene + reducing agent → 2-chloro-N-ethylaniline
    This pathway typically requires heating the reactants in suitable solvents like ethanol or methanol to facilitate the nucleophilic attack by ethylamine on the aromatic ring.

Reduction of Nitro Compounds

Another significant method involves the reduction of 2-chloro-N-ethyl-nitrobenzene using various reducing agents:

Reducing AgentConditionsAdvantages
IronAcidic medium (HCl)Cost-effective, suitable for large-scale synthesis
ZincAcidic mediumSelective reduction, moderate conditions
TinHydrochloric acidHigh yield, compatibility with other reducible groups
This method is particularly valuable when other reducible functional groups are present in the molecule, as the reaction conditions can be adjusted to achieve selective reduction.

Chemical Reactivity

The reactivity of 2-Chloro-N-ethylaniline is influenced by both the chlorine substituent and the secondary amine functionality, leading to diverse reaction patterns.

Oxidation Reactions

2-Chloro-N-ethylaniline can undergo oxidation reactions to form various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO4)

  • Chromium trioxide (CrO3)

  • Hydrogen peroxide (H2O2)
    These oxidation reactions can lead to the formation of corresponding quinones or other oxidized derivatives with potential applications in dye chemistry and organic synthesis.

Reduction Reactions

Although 2-Chloro-N-ethylaniline is itself a reduced form of the corresponding nitro compound, it can undergo further reduction reactions under specific conditions. These reductions may target the chlorine substituent, potentially replacing it with hydrogen or other groups.
Common reducing agents employed in such transformations include:

  • Lithium aluminum hydride (LiAlH4)

  • Sodium borohydride (NaBH4)

  • Catalytic hydrogenation (H2/Pd)
    The products of these reduction reactions can serve as important intermediates in pharmaceutical synthesis and other applications.

Substitution Reactions

The chlorine atom at the ortho position makes 2-Chloro-N-ethylaniline susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles that can replace the chlorine include:

NucleophileTypical ConditionsResulting Substitution
Hydroxide (OH-)Basic conditions, heat2-hydroxy-N-ethylaniline
Alkoxide (OR-)Basic conditions, heat2-alkoxy-N-ethylaniline derivatives
Amines (RNH2)Heat, pressure, catalysts2-amino-N-ethylaniline derivatives
These substitution reactions typically require catalysts (such as palladium, platinum, or copper) or elevated temperatures to proceed efficiently.

Scientific Research Applications

2-Chloro-N-ethylaniline has found various applications in scientific research and industrial chemistry due to its distinctive structure and reactivity.

Organic Synthesis

In organic synthesis, 2-Chloro-N-ethylaniline serves as a valuable building block for creating more complex molecules. Its use as an intermediate in the synthesis of the following compounds has been documented:

  • Dyes and pigments

  • Pharmaceutical precursors

  • Agricultural chemicals

  • Specialty polymers
    The compound's dual functionality (chlorine substituent and secondary amine) provides multiple handles for synthetic elaboration, making it versatile in multi-step organic synthesis.

Biochemical Research

In biochemical research, 2-Chloro-N-ethylaniline has applications in enzyme interaction studies. The compound can serve as:

  • A substrate in biochemical assays

  • A probe for studying enzyme-substrate interactions

  • A precursor for developing enzyme inhibitors
    These applications stem from the compound's ability to interact with various biological targets through hydrogen bonding, electrostatic interactions, and covalent bond formation.

Pharmaceutical Research

Pharmaceutical research has explored 2-Chloro-N-ethylaniline's potential in developing therapeutic agents. While the compound itself may have limited direct pharmaceutical applications due to potential toxicity concerns, it serves as an important starting material for synthesizing drug candidates with diverse pharmacological activities.

Biological Activity and Toxicological Profile

Understanding the biological activity and toxicological profile of 2-Chloro-N-ethylaniline is crucial for its safe handling and application in research settings.

Enzyme Inhibition Properties

Research suggests that 2-Chloro-N-ethylaniline may exhibit enzyme inhibitory properties by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This property has potential applications in biochemical research and drug development.

Toxicological Considerations

As with many halogenated aromatic amines, 2-Chloro-N-ethylaniline exhibits moderate toxicity and requires careful handling. Safety considerations for working with this compound include:

  • Use of appropriate personal protective equipment

  • Proper ventilation in laboratory settings

  • Adherence to waste disposal protocols for halogenated compounds

  • Awareness of potential mutagenic properties
    These safety measures are important given the compound's structural similarity to other aromatic amines with known toxicological concerns.

Comparison with Similar Compounds

Comparing 2-Chloro-N-ethylaniline with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with 2-Chloro-N-ethylaniline but differ in specific substitution patterns:

CompoundStructural DifferenceCAS Number
2-ChloroanilineLacks the ethyl group on nitrogen95-51-2
N-EthylanilineLacks the chlorine atom at position 2103-69-5
N-ethyl-N-chloroethyl anilineContains a chloroethyl group instead of a chlorine atom on the ring92-49-9
These structural differences result in distinct physical properties, reactivity patterns, and applications for each compound .

Reactivity Comparisons

The reactivity of 2-Chloro-N-ethylaniline differs from its structural analogs in several ways:

  • Compared to 2-chloroaniline, the ethyl substitution on the nitrogen reduces the nucleophilicity of the amino group

  • Compared to N-ethylaniline, the chlorine substituent at position 2 activates the ring toward nucleophilic aromatic substitution

  • The combination of both substituents creates unique steric and electronic effects that influence reaction rates and selectivity
    These reactivity differences are important considerations when selecting the appropriate compound for specific synthetic applications.

Industrial Applications and Production

2-Chloro-N-ethylaniline has several industrial applications, primarily as an intermediate in the production of various chemicals.

Industrial Uses

The compound finds application in several industrial sectors:

  • Chemical manufacturing: As an intermediate for specialty chemicals

  • Polymer industry: In the synthesis of specific polymer additives and modifiers

  • Agrochemical production: As a building block for certain pesticides and herbicides

  • Dye industry: In the manufacture of certain dyes and pigments
    These applications leverage the compound's unique structure and reactivity profile.

Production Methods

In industrial settings, 2-Chloro-N-ethylaniline is typically produced through optimized versions of the laboratory synthesis methods, with modifications to enhance yield, purity, and cost-effectiveness. Large-scale production often involves nitration of ethylbenzene followed by chlorination and subsequent reduction steps.

Future Research Directions

Based on the current understanding of 2-Chloro-N-ethylaniline, several promising research directions emerge.

Synthetic Applications

Future research might explore new synthetic methodologies involving 2-Chloro-N-ethylaniline, including:

  • Catalytic methods for selective functionalization

  • Green chemistry approaches to its synthesis

  • Application in flow chemistry and continuous manufacturing

  • Use in multicomponent reactions for complex molecule synthesis
    These directions could expand the utility of this compound in organic synthesis while addressing sustainability concerns.

Biological Studies

Further investigation into the biological interactions of 2-Chloro-N-ethylaniline could focus on:

  • Detailed mechanism of enzyme inhibition

  • Structure-activity relationships with related compounds

  • Development of less toxic analogs with similar reactivity profiles

  • Application in targeted biocatalysis
    Such studies would enhance our understanding of the compound's biological properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator